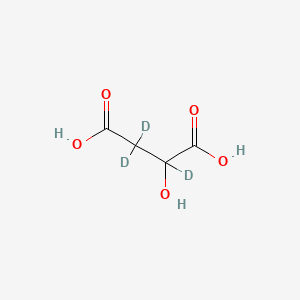

2,2,3-Trideuterio-3-hydroxybutanedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

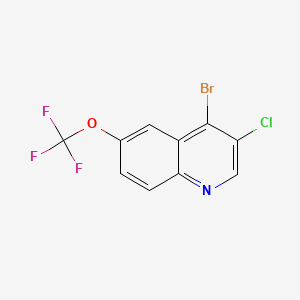

2,2,3-Trideuterio-3-hydroxybutanedioic acid is a chemical compound with the molecular formula C4H6O5 and a molecular weight of 137.105. It is also known by its CAS Registry Number: 104596-63-6 .

Molecular Structure Analysis

The molecular structure of 2,2,3-Trideuterio-3-hydroxybutanedioic acid is represented by the formula C4H3D3O5 . Detailed information about its structure, including NMR spectroscopy and computational chemical data, can be found in specialized databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3-Trideuterio-3-hydroxybutanedioic acid include its boiling point, melting point, flash point, and density . More detailed information, including its NMR spectrum and other computational chemical data, can be found in specialized databases .科学的研究の応用

Microbial Production

Malic acid is naturally synthesized and microorganisms offer an eco-friendly and cost-effective alternative for its production . The synthesis of pure L-form of malic acid is an additional advantage of microbial production . Malic acid can be produced by microbial fermentation via oxidative/reductive TCA and glyoxylate pathways .

Use in Biotechnology

Biotechnologically-produced L-malic acid is a much sought-after platform chemical due to its numerous applications . The utilization of industrial side streams and low value renewable substrates such as crude glycerol and lignocellulosic biomass is also being explored to develop a competitive bio-based production process .

Production from Renewables

The possibility to produce enantiopure L-malic acid by microbial fermentation is the biggest advantage over chemical synthesis . Current research is addressing state-of-the-art and open challenges concerning production host engineering, substrate choice, and downstream processing .

Use in Food Industry

Malic acid is widely utilized as a flavor enhancer and acidulant in the food industry . It is considered one of the 12 “building block” chemicals for the production of biodegradable polymers by the U.S. Department of Energy .

Use in Pharmaceutical Industry

In the pharmaceutical industry, L-malic acid is used to improve the absorption of drugs and is used in amino acid infusions for the treatment of liver dysfunction or high blood ammonia .

Use in Chemical Industry

Malic acid is also useful in the chemical industry . It is produced from various sources including fruits, egg shells, microbes, via chemical synthesis, bio-transformation, and from renewable sources .

作用機序

Target of Action

Malic acid-d3, also known as d3-malic, DL-Malic acid-2,3,3-d3, or 2,2,3-Trideuterio-3-hydroxybutanedioic acid, primarily targets enzymes involved in the tricarboxylic acid (TCA) cycle, such as NAD-dependent malic enzyme and citrate synthase . These enzymes play crucial roles in energy production and metabolism within cells .

Mode of Action

Malic acid-d3 interacts with its targets by providing a source of nutrients for yeast, allowing them to thrive and convert sugars into alcohol effectively . It also helps regulate pH levels in the fermenting wine, promoting the growth of beneficial yeast and inhibiting the growth of spoilage microorganisms .

Biochemical Pathways

Malic acid-d3 is involved in several biochemical pathways. It plays a significant role in the TCA cycle, a series of chemical reactions that generate energy in the mitochondria . It is also synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves . Moreover, it is involved in the fermentation process, where it provides nutrients for yeast and helps regulate pH levels .

Pharmacokinetics

It is known that malic acid, in general, is a naturally occurring compound found in many fruits and vegetables, and is produced by the human body . It plays a key role in the Krebs cycle, which is the primary way our bodies generate energy .

Result of Action

The action of Malic acid-d3 results in various molecular and cellular effects. It is an alpha hydroxy acid, which is said to be a natural exfoliator . It may be used to smooth wrinkles and fine lines, improve skin texture, cleanse pores, and improve overall skin . In the body, it plays an important role in energy production, which is why some people take it as a supplement for health concerns like chronic fatigue and fibromyalgia .

Action Environment

Environmental factors can influence the action of Malic acid-d3. For instance, in winemaking, grape acidity is a function of various exogenous factors, one of the most important being berry temperature, which can directly influence both sugar/organic acid and malic/tartaric acid ratios in grape juice . This can affect the overall flavor and balance of the wine .

Safety and Hazards

The safety data sheet (SDS) for 2,2,3-Trideuterio-3-hydroxybutanedioic acid includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It’s important to note that this compound should only be used for research and development under the supervision of a technically qualified individual .

特性

IUPAC Name |

2,2,3-trideuterio-3-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-FUDHJZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104596-63-6 |

Source

|

| Record name | 104596-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)